phenyl 4-fluorobenzoate

Description

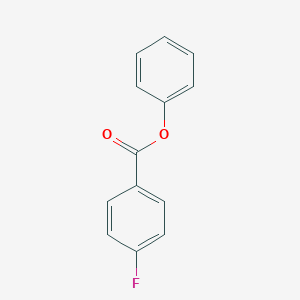

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H9FO2 |

|---|---|

Molecular Weight |

216.21g/mol |

IUPAC Name |

phenyl 4-fluorobenzoate |

InChI |

InChI=1S/C13H9FO2/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h1-9H |

InChI Key |

HHUGVTZMKZGVGA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)F |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For phenyl 4-fluorobenzoate (B1226621), ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information about its molecular architecture.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of phenyl 4-fluorobenzoate reveals distinct signals corresponding to the protons on its two aromatic rings. The protons on the phenyl ring and the 4-fluorobenzoyl group exhibit characteristic chemical shifts and coupling patterns. Typically, the aromatic protons resonate in the region of δ 7.0-8.2 ppm. The protons on the 4-fluorobenzoyl moiety often appear as a complex multiplet due to coupling with the adjacent fluorine atom. For instance, in a related compound, 2,5-dioxopyrrolidin-1-yl 4-fluorobenzoate, the protons on the fluorinated ring appear at approximately δ 8.11 (d, J = 8.0 Hz, 2H) and δ 7.66 (t, J = 7.5 Hz, 1H), while the protons on the other aromatic ring are observed at δ 7.49 (t, J = 7.6 Hz, 2H). nih.gov

Table 1: Representative ¹H NMR Spectral Data for a this compound Analog

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.11 | d | 8.0 | Protons on fluorinated ring |

| 7.66 | t | 7.5 | Proton on fluorinated ring |

| 7.49 | t | 7.6 | Protons on non-fluorinated aromatic ring |

Data based on an analogous compound, 2,5-dioxopyrrolidin-1-yl 4-fluorobenzoate. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides detailed information about the carbon framework of this compound. The carbonyl carbon of the ester group typically appears at a downfield chemical shift, generally in the range of δ 160-170 ppm. The aromatic carbons exhibit signals in the δ 115-160 ppm region. The carbon atom directly bonded to the fluorine atom shows a characteristic splitting pattern due to C-F coupling. For example, in 4-fluorobenzoic acid, the carbon attached to fluorine shows a significant doublet. chemicalbook.com In a similar structure, 2,5-dioxopyrrolidin-1-yl 4-fluorobenzoate, the carbonyl carbon is observed at δ 161.9 ppm, and other aromatic carbons appear at δ 135.0, 130.6, 128.9, and 125.1 ppm. nih.gov

Table 2: Representative ¹³C NMR Spectral Data for a this compound Analog

| Chemical Shift (δ) ppm | Assignment |

| 161.9 | Carbonyl Carbon (C=O) |

| 135.0 | Aromatic Carbon |

| 130.6 | Aromatic Carbon |

| 128.9 | Aromatic Carbon |

| 125.1 | Aromatic Carbon |

Data based on an analogous compound, 2,5-dioxopyrrolidin-1-yl 4-fluorobenzoate. nih.gov

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Quantitative and Structural Analysis

¹⁹F NMR is a particularly powerful tool for analyzing fluorinated compounds like this compound due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. chemrxiv.org This results in high sensitivity and a wide range of chemical shifts, making it excellent for both structural confirmation and quantitative analysis. chemrxiv.orgalfa-chemistry.com The chemical shift of the fluorine atom is highly sensitive to its electronic environment. nih.gov

In quantitative ¹⁹F NMR, an internal standard is often used to determine the concentration of the fluorinated analyte. researchgate.net This technique has been shown to be robust and can provide results with high accuracy, often comparable to methods like ¹H NMR and gas chromatography-mass spectrometry (GC-MS). researchgate.netwestmont.edu For instance, the purity of fluorinated compounds can be determined with an accuracy of less than 1%. acgpubs.org The chemical shift for aryl fluorides typically falls within the range of +80 to +170 ppm relative to CFCl₃. ucsb.edu The specific chemical shift of the fluorine in this compound provides a unique fingerprint for its identification. Studies on similar fluorobenzoate derivatives have shown that the ¹⁹F chemical shift is sensitive to the surrounding molecular structure and can be used to probe interactions with other molecules. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to specific molecular vibrations. A strong absorption band is typically observed for the carbonyl (C=O) stretching vibration of the ester group, usually in the region of 1710-1750 cm⁻¹. specac.com The C-O stretching vibrations of the ester will also be present, typically appearing in the 1000-1300 cm⁻¹ range. specac.com Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings generally appear in the 1400-1600 cm⁻¹ region. tandfonline.com The C-F stretching vibration gives rise to a strong band, typically found in the 1000-1400 cm⁻¹ range. In a related compound, 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, characteristic bands were observed that could be assigned to these various functional groups. esisresearch.org

Table 3: Typical FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| >3000 | Aromatic C-H Stretch |

| 1710-1750 | Carbonyl (C=O) Stretch |

| 1400-1600 | Aromatic C=C Stretch |

| 1000-1400 | C-F Stretch |

| 1000-1300 | Ester C-O Stretch |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would also show characteristic peaks for the various functional groups. Aromatic ring vibrations are often strong in Raman spectra. For example, the ring breathing mode of a substituted benzene (B151609) ring can be a prominent feature. researchgate.net The carbonyl stretch is also observable in the Raman spectrum. Raman spectroscopy can be particularly useful for distinguishing between isomers and analyzing mixtures, as the vibrational modes can be sensitive to subtle structural changes. spectroscopyonline.com In studies of similar aromatic compounds, Raman spectroscopy has been effectively used to identify and characterize different vibrational modes, including C-C stretching, C-H bending, and vibrations involving the substituent groups. tandfonline.com

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of synthesized compounds and assessing their purity.

Electron Ionization Mass Spectrometry (EI-MS)

In the broader context of related compounds, EI-MS is frequently used. For instance, in the analysis of various natural products, GC-MS with electron ionization is a standard method for identifying low-molecular-weight, volatile compounds. spectroscopyonline.com Similarly, in the characterization of psychoactive substances, GC-EI-MS is employed to identify compounds based on their fragmentation patterns, such as the characteristic loss of a C2H4N fragment from a piperazine (B1678402) ring. nih.gov High-resolution mass spectrometry can also be performed in EI mode, providing precise mass data for fragment ions. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This technique is crucial for confirming the identity of newly synthesized compounds. For a derivative of this compound, specifically 1-[4-(1-Tert-butoxycarbonyl-5-tert-butoxycarbonylamino-pentylcarbamoyl)-phenyl]-1H- nih.govmdpi.comrsc.orgtriazol-4-ylmethyl 4-fluorobenzoate, HRMS was used to confirm its structure. The calculated mass for the protonated molecule [MH+] was 626.2992, and the found mass was 626.2987 ± 0.0012, which is in close agreement. nih.gov This demonstrates the power of HRMS in providing unambiguous molecular formula confirmation. HRMS can be coupled with various ionization sources, including Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB+). nih.govrsc.org

Chromatographic Methods for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase.

High-Performance Liquid Chromatography (HPLC) for Product Purity and Radiochemical Yield

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile compounds. In the context of this compound and its derivatives, HPLC is extensively used to determine product purity and to calculate radiochemical yields in labeling experiments.

For example, the purity of synthesized 4-(dibenzylamino)-2-fluorobenzoic acid, a related compound, was determined to be 98.9% by HPLC. google.com In the synthesis of propargyl 4-fluorobenzoate, a precursor for radiolabeling, HPLC was used to monitor the reaction and characterize the final product, with a retention time (t_R) of 23.6 minutes under specific conditions. nih.gov Furthermore, in the development of radiolabeled compounds like [¹⁸F]SFB (N-succinimidyl-4-[¹⁸F]fluorobenzoate), HPLC is essential for determining the radiochemical yield and purity. mdpi.comsnmjournals.orgibaradiopharmasolutions.cn For instance, the decay-corrected radiochemical yield for the synthesis of [¹⁸F]SFB was determined by HPLC analysis of the crude reaction mixture. mdpi.com The retention time of [¹⁸F]SFB was found to be 18.5 minutes in one study, allowing for clear separation from precursors and byproducts. ibaradiopharmasolutions.cn

| Compound/Intermediate | HPLC Retention Time (min) | Purity/Yield | Reference |

| Propargyl 4-fluorobenzoate | 23.6 | 90.7% (yield) | nih.gov |

| 1-[4-(5-Amino-1-carboxy-pentylcarbamoyl)-phenyl]-1H- nih.govmdpi.comrsc.orgtriazol-4-ylmethyl 4-fluorobenzoate | 19.1 | Nearly quantitative yield | nih.gov |

| 1-[5-(5-Amino-1-carboxy-pentylcarbamoyl)-pentyl]-1H- nih.govmdpi.comrsc.orgtriazol-4-ylmethyl 4-fluorobenzoate | 17.7 | Nearly quantitative yield | nih.gov |

| 6-Amino-2-(4-azidobenzamido)hexanoic acid | 12.5 | Nearly quantitative yield | nih.gov |

| [¹⁸F]SFB | 18.5 | 97±1.2% (radiochemical purity) | ibaradiopharmasolutions.cn |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While this compound itself may be amenable to GC-MS analysis, the technique is particularly useful for the analysis of its derivatives or related compounds, sometimes after a derivatization step to increase volatility and thermal stability. jfda-online.com

For instance, in the study of the degradation of fluorobiphenyl, GC-MS analysis of a silylated supernatant confirmed the presence of a fluorosubstituted dihydrodihydroxybenzoate. oup.com Another study on phytochemical profiling using GC-MS identified methyl 4-fluorobenzoate as a component in a plant extract. ukaazpublications.com The process of derivatization is often employed to make analytes more suitable for GC-MS by converting polar functional groups into less polar and more volatile derivatives. jfda-online.com

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate non-volatile mixtures. It is widely employed in synthetic chemistry to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of products.

In the synthesis of propargyl 4-fluorobenzoate, TLC was used to monitor the reaction progress, with the product showing a retention factor (R_f) of 0.28 in a 1:3 ethyl acetate:hexanes solvent system. nih.gov Similarly, a derivative was purified by preparative TLC, yielding an oil with an R_f of 0.25 in 1:1 ethyl acetate:hexane. nih.gov The R_f value, the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. mit.edu The choice of the mobile phase is critical for achieving good separation, and solvent systems are often adjusted to obtain R_f values in the optimal range of 0.15 to 0.85. mit.edu Automated TLC platforms are also being developed to improve reproducibility and throughput. nih.gov

| Compound/Intermediate | TLC Mobile Phase (v/v) | R_f Value | Reference |

| Propargyl 4-fluorobenzoate | 1:3 Ethyl Acetate:Hexanes | 0.28 | nih.gov |

| 1-[4-(1-Tert-butoxycarbonyl-5-tert-butoxycarbonylamino-pentylcarbamoyl)-phenyl]-1H- nih.govmdpi.comrsc.orgtriazol-4-ylmethyl 4-fluorobenzoate | 1:1 Ethyl Acetate:Hexanes | 0.25 | nih.gov |

Size-Exclusion Chromatography (SEC) for Molar Mass Distribution Analysis

Size-Exclusion Chromatography (SEC), also known as Gel-Permeation Chromatography (GPC), is a chromatographic method that separates molecules in solution based on their size, or more accurately, their hydrodynamic volume. waters.comharvardapparatus.com This technique is particularly useful for determining the molar mass distribution of polymers and macromolecules. researchgate.netrsc.org In the context of this compound, which is a small molecule, SEC is more commonly employed in the analysis of polymers or larger molecules where this compound might be a component or a related compound in a synthesis or degradation pathway. researchgate.netoup.com

The fundamental principle of SEC involves the differential partitioning of molecules between the mobile phase and the stagnant liquid phase within the pores of the stationary phase packing material. harvardapparatus.comresearchgate.net Larger molecules are unable to enter the pores, or can only enter a small fraction of them, and therefore travel with the mobile phase, eluting from the column first. Smaller molecules can penetrate the pores to a greater extent, leading to a longer path length and later elution times. researchgate.net

For accurate molar mass determination, SEC systems are often calibrated with a series of well-characterized standards of known molar mass. wyatt.com Universal calibration, which relies on the hydrodynamic volume of the polymer, can also be employed, often in conjunction with detectors like multi-angle light scattering (MALS) and viscometers to obtain absolute molar mass data without the need for column calibration with standards of the same polymer type. wyatt.commdpi.com

While direct SEC analysis of a small molecule like this compound for its own molar mass distribution is not a typical application, the principles of SEC are crucial when analyzing materials it may be associated with. For instance, in the study of polymers synthesized using a derivative of this compound, SEC would be the primary method to characterize the resulting polymer's molar mass distribution (Mn, Mw) and dispersity (Đ). rsc.orgchromatographyonline.com

In a hypothetical SEC experiment involving a mixture containing this compound and higher molar mass species, one would expect this compound to have a longer retention time compared to the larger molecules. The resulting chromatogram would show distinct peaks corresponding to the different sized molecules in the sample.

The following interactive table provides a hypothetical representation of SEC data for a sample mixture.

| Elution Time (min) | Molar Mass ( g/mol ) | Compound Type |

| 8.5 | 50,000 | Polymer |

| 10.2 | 10,000 | Oligomer |

| 12.7 | 1,000 | Dimer |

| 16.2 | 198.22 | Small Molecule (e.g., this compound) nih.gov |

This table illustrates the inverse relationship between elution time and molar mass, a characteristic feature of SEC. The precise retention time of this compound would depend on the specific experimental conditions, including the column type, mobile phase, and flow rate. researchgate.net

Crystallographic Studies and Solid State Structural Analysis

Single-Crystal X-ray Diffraction of Phenyl 4-Fluorobenzoate (B1226621) and Analogues

Single-crystal X-ray diffraction is the authoritative technique for elucidating the three-dimensional atomic arrangement of crystalline solids. For phenyl 4-fluorobenzoate and its analogues, this method provides precise data on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation and geometry in the solid state.

In related structures, significant conformational variations are observed. For instance, in the analogue 4-fluoro-2-(phenylamino)benzoic acid, two crystallographically independent molecules exist within the asymmetric unit, each displaying a twisted conformation. nih.goviucr.org The dihedral angles between the aromatic rings in these two molecules are 55.63 (5)° and 52.65 (5)°, respectively. nih.goviucr.org Another example, adamantan-1-ammonium 4-fluorobenzoate, exhibits a structure where the plane of the carboxylate group rotates periodically with a maximum amplitude of approximately 12° relative to the fluorophenyl ring's plane iucr.org. This rotational flexibility is a critical aspect of its modulated crystal phase iucr.org.

The crystal system and space group describe the symmetry of the crystal lattice. This compound crystallizes in the monoclinic system with the space group P 1 21/c 1 nih.gov. Its analogues exhibit a range of crystal systems, including triclinic, monoclinic, and orthorhombic, highlighting the influence of different functional groups on the crystal packing symmetry.

| Compound | Crystal System | Space Group | Reference(s) |

| This compound | Monoclinic | P 1 21/c 1 (No. 14) | nih.gov |

| 2-methoxy-4-(methoxycarbonyl)phenyl 2-chloro-4-fluorobenzoate | Monoclinic | P 21/c (No. 14) | ugr.esresearchgate.net |

| 4-Fluoro-2-(phenylamino)benzoic acid | Triclinic | P-1 | nih.gov |

| Adamantan-1-ammonium 4-fluorobenzoate (low temp. phase) | Monoclinic | P21/n(α0γ)00 | iucr.org |

| p-tolyl 4-fluorobenzoate | Orthorhombic | P212121 | uomphysics.net |

| 2-benzoyl-4-methyl phenyl benzoate (B1203000) | Triclinic | P-1 | uomphysics.netresearchgate.net |

| Co-crystal of 2-aminobenzothiazol and 4-fluorobenzoic acid | Monoclinic | P21/c (No. 14) | eurjchem.com |

Determination of Molecular Conformation and Geometry

Supramolecular Interactions in Crystal Packing

The arrangement of molecules in a crystal is directed by a combination of weak, non-covalent forces. These supramolecular interactions, including hydrogen bonds, π-stacking, and halogen bonds, create a stable, three-dimensional architecture.

Hydrogen bonds are among the most significant interactions governing the crystal packing of this compound analogues. The presence of hydrogen bond donors (like N-H, O-H) and acceptors (like O, F) in these molecules leads to the formation of robust networks.

C—H···O Interactions: These weak hydrogen bonds are prevalent. In the crystal structure of 2-benzoyl-4-methyl phenyl benzoate, intermolecular C—H···O interactions link molecules into centrosymmetric dimers. uomphysics.netresearchgate.net Similarly, p-tolyl 4-fluorobenzoate features C—H···O type hydrogen bonds uomphysics.net.

N—H···O and O—H···O Interactions: These stronger hydrogen bonds are common in analogues containing amine or hydroxyl groups. The crystal structure of 4-fluoro-2-(phenylamino)benzoic acid displays both an intramolecular N—H···O bond and intermolecular O—H···O hydrogen bonds that create acid-acid dimers. nih.goviucr.org In the co-crystal of 2-aminobenzothiazol and 4-fluorobenzoic acid, the structure is stabilized by an elaborate system of N–H···O and O–H···O hydrogen bonds eurjchem.com. Adamantan-1-ammonium 4-fluorobenzoate features a network of strong N—H···O hydrogen bonds iucr.org.

| Interaction Type | Example Compound(s) | Description | Reference(s) |

| C—H···O | 2-benzoyl-4-methyl phenyl benzoate, p-tolyl 4-fluorobenzoate | Links molecules into dimers and larger networks. | uomphysics.netuomphysics.netresearchgate.net |

| N—H···O | 4-Fluoro-2-(phenylamino)benzoic acid, Adamantan-1-ammonium 4-fluorobenzoate | Forms strong intra- and intermolecular links. | nih.goviucr.orgiucr.org |

| O—H···O | 4-Fluoro-2-(phenylamino)benzoic acid, 2-aminobenzothiazol co-crystal | Creates robust acid-acid and acid-base dimers. | nih.goviucr.orgeurjchem.com |

| C—H···F | Adamantan-1-ammonium 4-fluorobenzoate, 4-Fluoro-2-(phenylamino)benzoic acid | Provides additional stabilization to the crystal lattice. | nih.goviucr.orgiucr.org |

Pi-stacking interactions occur between the electron clouds of adjacent aromatic rings. These interactions are crucial for the stabilization of crystal structures containing multiple phenyl groups. The presence of a fluorine atom at the para-position, as in this compound, may enhance the symmetry and strength of π–π stacking interactions. In a lanthanide complex incorporating 4-fluorobenzoate, π···π stacking interactions were observed between the phenanthroline and the phenyl rings of the benzoate ligand, demonstrating the importance of this interaction in organizing complex supramolecular assemblies tandfonline.com.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. While common for heavier halogens like chlorine, bromine, and iodine, organic fluorine is generally considered a poor halogen bond donor. Studies on halofluorobenzenes suggest that fluorine atoms preferentially participate in hydrogen bonds rather than halogen bonds researchgate.net. However, hetero-halogen interactions involving fluorine can occur. For example, an attractive Cl···F interaction has been observed in the crystal structure of 2-chloro-4-fluorobenzoic acid, demonstrating that under specific electronic and steric conditions, fluorine can participate in such interactions, although they are not typically the dominant force researchgate.net.

Pi-Stacking Interactions

Comparative Crystallography of Positional Isomers and Analogues

The crystal structure of this compound has been determined and compared with its positional isomer, phenyl 2-fluorobenzoate, and the non-fluorinated parent compound, phenyl benzoate. nih.gov This comparative analysis highlights the influence of the fluorine atom's position on the crystal packing and intermolecular interactions.

In a study by Shibakami and Sekiya (1995), the crystal structures of these three compounds were elucidated. nih.gov The crystallographic data reveals differences in their unit cell parameters and space groups, indicating distinct packing arrangements in the solid state.

Interactive Table 1: Crystallographic Data for Phenyl Benzoate and its Fluorinated Analogues

| Compound | Formula | a (Å) | b (Å) | c (Å) | β (°) | Space Group |

| Phenyl benzoate | C₁₃H₁₀O₂ | 5.6890 | 14.7340 | 12.3850 | 101.060 | P 1 21/c 1 |

| Phenyl 2-fluorobenzoate | C₁₃H₉FO₂ | - | - | - | - | - |

| This compound | C₁₃H₉FO₂ | - | - | - | - | - |

Note: Specific unit cell parameters for the fluorinated isomers were not detailed in the available abstract. Data for phenyl benzoate is from the Crystallography Open Database (COD) entry associated with the cited article. nih.gov

The introduction of a fluorine atom, a highly electronegative element, can lead to the formation of weak C-H···F hydrogen bonds, which can significantly influence the crystal packing. acs.org The preference of the C-F group to engage in these interactions over F···F contacts distinguishes its crystallographic behavior from that of heavier halogens. acs.org The study of various fluorobenzenes has shown that as the number of fluorine atoms increases, the acidity of the C-H bonds also increases, strengthening these C-H···F interactions. acs.org

Furthermore, the evaluation of fluorinated phenyl benzoates has been a subject of research to understand the role of isostructurality, which is the phenomenon of different compounds crystallizing in the same or similar structures. google.com

Polymorphism and Solid Solution Formation

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of solid-state chemistry. While specific studies on the polymorphism of this compound are not extensively detailed in the provided results, the broader context of fluorinated organic molecules suggests its potential. For instance, polymorphism has been observed in related compounds like 1,2,3,4-tetrafluorobenzene. acs.org

Solid solutions are crystalline solids in which one or more chemical species are dissolved in a crystalline host. The formation of solid solutions is common when two molecules are structurally similar. researchgate.net Research on benzoic acid and 4-fluorobenzoic acid has demonstrated the formation of a continuous series of solid solutions. researchgate.net These solid solutions adopt a crystal structure that is different from either of the parent compounds, a unique observation stabilized by strong cohesive interactions, including C-H···F hydrogen bonds. researchgate.net

In a similar vein, studies on benzamide (B126) and 2-fluorobenzamide (B1203369) have shown the formation of a continuous series of solid solutions. nih.gov The introduction of fluorine was found to suppress disorder that is often present in benzamide crystals. nih.gov This suggests that the fluorine atom in this compound could play a significant role in directing crystal packing and potentially forming solid solutions with analogous molecules.

The investigation into the solid-state behavior of fluorinated compounds is an active area of research, with implications for materials science and the development of new functional materials. google.comresearchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of phenyl 4-fluorobenzoate (B1226621), determined by its electronic structure.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. esisresearch.orgcp2k.org It is frequently employed to determine the optimized geometry of phenyl 4-fluorobenzoate and its derivatives. cp2k.orgajchem-a.comaps.org Methods such as B3LYP combined with basis sets like 6-311++G(d,p) are used to calculate structural parameters, including bond lengths and angles. ajchem-a.com For instance, in a study on the related 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations showed that optimized phenyl C-H bond lengths were in the range of 1.083–1.084 Å. ajchem-a.com These calculations are crucial for obtaining a stable, low-energy conformation of the molecule in the gas phase. cp2k.org

Beyond geometry, DFT is used to analyze the electronic properties. The molecular electrostatic potential (MEP) surface, for example, can be calculated to predict sites for electrophilic and nucleophilic attack. ajchem-a.com Analysis of the MEP surface for a related oxadiazole indicated that the nitrogen atoms were the most likely sites for electrophilic attack. ajchem-a.com Furthermore, DFT calculations provide access to global reactivity descriptors and Mulliken charges, which help in understanding the compound's stability and chemical reactivity. ajchem-a.com

| Computational Method | Basis Set | Calculated Property | Typical Application | Reference |

|---|---|---|---|---|

| B3LYP | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies, MEP | Structural and electronic property prediction | ajchem-a.com |

| ωB97XD | aug-cc-pvdz | ¹⁹F NMR Chemical Shifts | Accurate prediction of spectroscopic parameters | chemrxiv.orgresearchgate.net |

| M06-2X | aug-cc-pVDZ | Reaction Barrier Heights | Mechanistic studies of electrophilic substitution | nih.gov |

The Hartree-Fock (HF) method is another foundational ab initio approach for molecular calculations. aps.org It solves the electronic Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. The calculations are performed iteratively using the self-consistent field (SCF) procedure, where the orbitals are refined until the total electronic energy converges. numberanalytics.com

While HF methods account for the exchange interaction between electrons, they famously neglect electron correlation, which can be a limitation for achieving high accuracy. numberanalytics.com In comparative studies on related molecules, DFT methods like B3LYP have often been shown to provide results, such as vibrational spectra, that are in better agreement with experimental data than those from HF methods. researchgate.net Nevertheless, HF calculations are valuable for providing a qualitative understanding of molecular orbitals and properties and often serve as a starting point for more advanced, correlation-corrected methods. numberanalytics.com The choice of basis set, from minimal to split-valence, is crucial in HF calculations as it directly impacts the accuracy and computational cost. numberanalytics.com

Computational methods are instrumental in predicting spectroscopic parameters, most notably NMR chemical shifts, which aids in structure elucidation and verification. rsc.org The ability to compute ¹H, ¹³C, and ¹⁹F NMR spectra for candidate structures and compare them with experimental data is a powerful tool in organic chemistry. rsc.orgwalisongo.ac.id

DFT calculations have become a standard for predicting NMR chemical shifts with reasonable accuracy. rsc.org For fluorinated compounds, predicting ¹⁹F NMR chemical shifts is particularly important. Studies have evaluated various DFT functionals and basis sets to find a balance between accuracy and computational cost. chemrxiv.orgresearchgate.net The ωB97XD functional with the aug-cc-pvdz basis set has been recommended for its performance, yielding a root-mean-square error of 3.57 ppm for a diverse set of fluorinated molecules. chemrxiv.orgresearchgate.net Such computational tools can help verify reaction intermediates and products, and assist in elucidating mechanistic pathways involving fluorinated species. chemrxiv.orgresearchgate.net Machine learning protocols trained on QM calculations are also emerging as a rapid alternative for predicting chemical shifts with DFT-level accuracy. rsc.orgarxiv.org

| Nucleus | Computational Method | Basis Set | Accuracy (Typical RMS Error) | Reference |

|---|---|---|---|---|

| ¹³C | DFT (various functionals) | N/A | ~1.5 ppm | rsc.org |

| ¹⁹F | ωB97XD | aug-cc-pvdz | 3.57 ppm | chemrxiv.orgresearchgate.net |

| ¹H, ¹³C | DFT | N/A | Used for comparison with experimental values to confirm product structure | walisongo.ac.id |

Hartree-Fock (HF) Methods for Molecular Calculations

Molecular Dynamics (MD) and Molecular Mechanics (MM) Simulations

While quantum mechanics provides a detailed electronic picture, molecular dynamics (MD) and molecular mechanics (MM) simulations are used to study the time-dependent behavior of molecular systems. mdpi.comnih.gov MD simulations, in particular, can model the interactions of this compound with its environment, such as a solvent or a biological receptor, over time. unife.it For example, MD simulations have been used to investigate the binding modes of inverse agonists in the ligand-binding domain of estrogen-related receptor α (ERRα), revealing how small molecules can induce conformational changes in the protein. mdpi.comnih.gov Such simulations can elucidate the dynamic behavior of the phenyl ring and the fluorobenzoate moiety within a binding pocket. acs.org By analyzing the trajectory of the atoms over time, researchers can understand conformational flexibility, intermolecular interactions, and calculate properties like binding free energy using methods like MM-GBSA. nih.gov

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful asset for elucidating the mechanisms of chemical reactions. umn.edusemanticscholar.org For esters like this compound, theoretical calculations can be used to map out the potential energy surfaces for reactions such as hydrolysis or substitution. semanticscholar.org By applying transition state theory, researchers can compute the energy barriers for different proposed pathways, helping to identify the most likely mechanism. nih.gov

For instance, in studies of ester hydrolysis, computational methods can model the formation of the tetrahedral intermediate and its subsequent collapse. semanticscholar.org DFT calculations can determine the Mulliken charges on the carbonyl carbon, providing insight into its electrophilicity and susceptibility to nucleophilic attack. semanticscholar.org Studies on related systems have shown a correlation between hydrolytic rates and the charge density of the carbonyl carbon. semanticscholar.org Computational models have also been applied to understand palladium-catalyzed reactions like the Buchwald-Hartwig amination, which involves oxidative addition and reductive elimination steps.

Quantum Crystallography for Electronic Property Analysis in Solid State

Quantum crystallography combines experimental diffraction data with quantum mechanical calculations to study the distribution of electrons in crystals. uchicago.edu This approach provides a detailed understanding of chemical bonding and intermolecular interactions in the solid state. uchicago.eduresearchgate.net For compounds like this compound, high-resolution X-ray diffraction experiments can yield electron density maps. uchicago.edu

These experimental electron densities can be modeled and analyzed to reveal subtle electronic features. uchicago.edu Techniques such as Hirshfeld atom refinement (HAR) use quantum calculations to improve the structural model obtained from diffraction data, particularly for positioning hydrogen atoms accurately. researchgate.net The analysis can also elucidate non-covalent interactions, such as hydrogen bonds and C-H···F interactions, which govern the crystal packing. uantwerpen.be In related structures like adamantan-1-ammonium 4-fluorobenzoate, the interplay between hydrogen bonding, steric effects, and molecular conformation has been shown to be responsible for modulated crystal structures. uantwerpen.beiucr.org This provides a bridge between the molecular structure and the macroscopic properties of the material.

Advanced Applications in Materials Science and Organic Synthesis

Liquid Crystal Research and Development

Phenyl 4-fluorobenzoate (B1226621) is a significant component in the field of liquid crystal (LC) research. Its incorporation into molecular structures can influence the mesomorphic properties, such as the type and stability of the liquid crystal phases.

Researchers have synthesized novel azo/ester liquid crystalline systems that include a 2-fluoro-4-((4-(alkyloxy)phenyl)diazenyl)phenyl 4-fluorobenzoate core. nih.gov The introduction of the lateral fluorine atom and the variation of the terminal alkoxy chain length have been shown to affect the mesophase type and stability. nih.gov The rigidity and linear geometry of such molecules make them prone to exhibiting liquid crystalline behavior. nih.gov

A notable advancement is the design of dihydrocholesteryl 4-fluorobenzoate (4-F-BDC), a ferroelectric liquid crystal. researchgate.netnih.govnih.gov By substituting a hydrogen atom with a fluorine atom on the phenyl group of the non-ferroelectric parent molecule, dihydrocholesteryl benzoate (B1203000), researchers induced ferroelectricity in both the solid crystal and cholesteric liquid crystal phases. researchgate.netnih.govnih.gov This fluorination leads to a lower symmetric polar P1 space group and a new solid-to-solid phase transition. researchgate.netnih.govnih.gov The resulting material exhibits clear ferroelectricity, as confirmed by well-shaped polarization-voltage hysteresis loops. researchgate.netnih.gov This dual ferroelectricity in a single material is a rare finding and presents a new avenue for developing advanced electro-optical devices. researchgate.netnih.govnih.gov

Table 1: Properties of Dihydrocholesteryl 4-fluorobenzoate (4-F-BDC) and its Parent Compound

| Compound | Phase Transition Temperature (S-to-LC) | Clearing Point (LC to LP) | Crystal Symmetry | Ferroelectricity |

|---|---|---|---|---|

| Dihydrocholesteryl benzoate (BDC) | 413 K acs.org | 430 K acs.org | P2₁ nih.gov | No |

| Dihydrocholesteryl 4-fluorobenzoate (4-F-BDC) | - | - | P1 nih.gov | Yes (in both solid and liquid crystal phases) researchgate.netnih.govnih.gov |

S-to-LC: Solid-to-Liquid Crystal; LC to LP: Liquid Crystal to Liquid Phase

Polymer Chemistry and Modification (e.g., fluorobenzoylation of lignin)

In polymer chemistry, the fluorobenzoylation of natural polymers like lignin (B12514952) is an area of active research. Lignin, a complex aromatic biopolymer, has numerous hydroxyl groups that can be chemically modified to alter its properties for various applications. researchgate.netmdpi.com

Fluorobenzoylation is a derivatization technique used to quantify the hydroxyl groups in lignin. mdpi.com The process involves reacting lignin with 4-fluorobenzoic acid anhydride (B1165640) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This reaction targets the phenolic and aliphatic hydroxyl groups within the lignin structure. mdpi.com The resulting fluorobenzoylated lignin can be analyzed using techniques such as 19F NMR to determine the content of different types of hydroxyl groups. mdpi.com This information is crucial for understanding the reactivity and potential applications of lignin in value-added products like polymer composites and sustainable chemicals. mdpi.com

The introduction of the 4-fluorobenzoyl group can also serve as a crosslinking agent in polymer chemistry, imparting rigidity and chemical resistance to materials such as polyesters and polyketones. vulcanchem.com

Table 2: Derivatization of Lignin for Hydroxyl Group Quantification

| Derivatization Method | Reagent | Target Functional Groups | Analytical Technique |

|---|---|---|---|

| Fluorobenzoylation | 4-Fluorobenzoic acid anhydride mdpi.com | Phenolic and secondary hydroxyl groups mdpi.com | 19F NMR mdpi.com |

| Fluorobenzylation | 4-Fluorobenzyl chloride mdpi.com | Phenolic and primary aliphatic hydroxyl groups mdpi.com | 19F NMR mdpi.com |

Crystal Engineering for Supramolecular Assemblies and Functional Materials

The principles of crystal engineering are employed to design functional materials with specific properties by controlling the assembly of molecules in the solid state. This compound and related structures are of interest in this field due to their ability to form predictable intermolecular interactions.

The crystal structure of co-crystals involving 4-fluorobenzoic acid, such as with 2-aminobenzothiazole, is stabilized by a network of N–H···O and O–H···O hydrogen bonds, leading to the formation of supramolecular structures. eurjchem.com The analysis of Hirshfeld surfaces and 2D fingerprint plots helps in understanding these molecular interactions. eurjchem.com

In another example, the salt of 4-(4-methoxyphenyl)piperazin-1-ium with 4-fluorobenzoate monohydrate forms a supramolecular assembly where the components are linked by N-H⋯O and O-H⋯O hydrogen bonds to create chains of rings. nih.gov Such charge-assisted hydrogen bonds are crucial in defining the crystal packing architecture. uky.edu The study of solid solutions of benzoic acid and 4-fluorobenzoic acid has also provided insights into the role of C–H···F hydrogen bonds in these structures. acs.org

These controlled supramolecular assemblies are fundamental to the development of new functional materials with tailored optical, electronic, or mechanical properties. The presence of the fluorine atom can influence these interactions through its electronegativity and ability to participate in hydrogen bonding.

This compound as a Key Intermediate in Complex Organic Synthesis

This compound and its precursors, like 4-fluorobenzoic acid, are important intermediates in the synthesis of a wide range of complex organic molecules. chemicalbook.comgoogle.com These molecules find applications in pharmaceuticals, agrochemicals, and materials science. smolecule.com

For instance, 4-fluorobenzoic acid is a starting material for the synthesis of N-succinimidyl 4-[18F]-fluorobenzoate ([18F]SFB), a crucial agent for the 18F radiolabeling of biomolecules like antibodies for positron emission tomography (PET) imaging. chemicalbook.commdpi.com The synthesis of [18F]SFB can be achieved through various methods, including the use of diaryliodonium salt precursors. researchgate.net

The 4-fluorobenzoate moiety is also incorporated into more complex structures with potential biological activity. For example, 4-(6-{4-[(4-Fluorobenzoyl)oxy]phenyl}-2-pyridyl)this compound has been synthesized and is of interest for its potential insecticidal and pharmaceutical properties. smolecule.com The synthesis of such complex molecules often involves multi-step processes, including the formation of intermediates like 4-fluorobenzoyl chloride followed by nucleophilic substitution. smolecule.com

Furthermore, propargyl 4-fluorobenzoate serves as a prosthetic group for the fluorine-18 (B77423) labeling of biomolecules via "click chemistry". This highlights the utility of the 4-fluorobenzoate unit in bioconjugation chemistry. The synthesis of various fluorinated aromatic compounds, such as 2-fluoro-3-(4-fluorophenyl)benzoic acid, often utilizes intermediates derived from 4-fluorobenzoic acid and involves reactions like the Suzuki-Miyaura cross-coupling.

Q & A

Q. What are the common synthetic routes for phenyl 4-fluorobenzoate, and how can researchers optimize reaction yields?

this compound is typically synthesized via esterification of 4-fluorobenzoic acid with phenol derivatives. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to form reactive intermediates.

- Nucleophilic substitution : React the activated acid with phenol derivatives under anhydrous conditions (e.g., in dichloromethane or THF).

- Purification : Employ column chromatography (silica gel) or preparative HPLC for isolation, followed by spectroscopic validation (e.g., H NMR, F NMR, and HRMS) .

To optimize yields: - Control reaction temperature (e.g., 0–25°C to minimize side reactions).

- Use stoichiometric excess of phenol derivatives (1.2–1.5 equivalents).

- Monitor reaction progress via TLC or LC-MS .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Critical methods include:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : HRMS or FAB+ to verify molecular ion peaks (e.g., m/z 312.11 [MH+] for triazole-linked derivatives) .

- Chromatography : HPLC (C18 columns, acetonitrile/water gradients) to assess purity (>95%) and resolve byproducts .

Advanced Research Questions

Q. How do enzymatic defluorination mechanisms differ between 4-fluorobenzoate dehalogenase and other defluorinating enzymes?

- 4-Fluorobenzoate dehalogenase : Directly cleaves the C-F bond in 4-fluorobenzoate without structural rearrangement, yielding fluoride ions and 4-hydroxybenzoate. This mechanism involves a hydrolytic attack at the fluorinated carbon .

- Enoyl-CoA hydratase/hydrolase : Targets 2-fluorobenzoate via a β-hydroxylation pathway, forming transient intermediates before defluorination. This requires CoA-thioester formation and redox cofactors .

Methodological Insight : Use F NMR to track fluoride release and LC-MS/MS to identify intermediates. Compare enzyme kinetics (e.g., ) under varied pH and temperature conditions .

Q. What strategies are effective in resolving contradictions in microbial degradation studies of this compound?

Contradictions often arise due to:

- Microbial strain specificity : Aureobacterium sp. efficiently degrades 4-fluorobenzoate, while Pseudomonas strains show limited activity due to substrate-binding affinity differences .

- Experimental conditions : Aerobic vs. anaerobic environments alter pathway activation (e.g., oxygen-dependent ring cleavage vs. reductive defluorination).

Resolution Strategies : - Perform comparative genomic analysis to identify catabolic gene clusters.

- Use isotopically labeled C-phenyl 4-fluorobenzoate to trace metabolic pathways and quantify mineralization rates .

Q. How can this compound derivatives be integrated into hybrid molecules for therapeutic applications?

- Hybrid Design : Link this compound to pharmacophores (e.g., indanone-chalcone hybrids) via ester or amide bonds. Example: (E)-4-[(indanone-ylidene)methyl]this compound exhibits anti-Alzheimer activity by inhibiting acetylcholinesterase .

- Bioactivity Evaluation :

Data Contradiction Analysis

Q. How should researchers address discrepancies in fluorobenzoate degradation efficiency across studies?

- Factor 1 : Fluorine’s electronegativity increases C-F bond stability, reducing microbial accessibility. Compare degradation rates of 4-fluorobenzoate vs. chloro/iodo analogs .

- Factor 2 : Enzyme source purity (e.g., cell-free extracts vs. recombinant enzymes). Quantify enzyme activity via fluorometric assays (e.g., fluoride ion-selective electrodes) .

Methodological Tables

| Technique | Application | Key Parameters |

|---|---|---|

| F NMR | Tracking defluorination | δ -110 to -115 ppm (fluorine environment) |

| HRMS | Molecular ion validation | m/z accuracy < 0.0003 Da |

| HPLC | Purity assessment | C18 column, 70:30 acetonitrile/water |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.